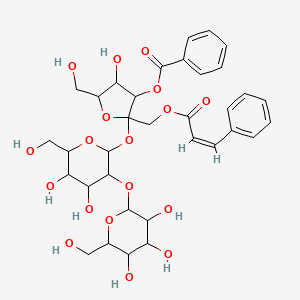
2'-cinnamoyl-3'-benzoyl-(2-O-alpha-glucosyl)-Sucrose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose is a complex organic compound that belongs to the class of glycosylated sucrose derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose typically involves multi-step organic reactions. The process may start with the protection of sucrose hydroxyl groups, followed by selective glycosylation at the 2-O position with an alpha-glucosyl donor. Subsequent steps include the introduction of cinnamoyl and benzoyl groups through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pH controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: It can be used as a model compound for studying glycosylation reactions and the effects of esterification on molecular properties.
Biology: Its glycosylated structure may influence biological activity, making it a candidate for studies on enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure may offer therapeutic potential, such as anti-inflammatory or antioxidant properties.
Industry: It may be used in the development of novel materials or as a precursor for more complex chemical entities.
作用机制
The mechanism by which 2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose exerts its effects involves interactions with specific molecular targets and pathways. For instance, its glycosylated structure may enhance solubility and bioavailability, allowing it to interact with enzymes or receptors more effectively. The cinnamoyl and benzoyl groups may contribute to its biological activity by modulating oxidative stress or inflammatory responses.
相似化合物的比较
Similar Compounds
2’-cinnamoyl-3’-benzoyl-Sucrose: Lacks the glycosylation at the 2-O position, which may affect its solubility and biological activity.
3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose: Lacks the cinnamoyl group, potentially altering its chemical and biological properties.
2’-cinnamoyl-(2-O-alpha-glucosyl)-Sucrose: Lacks the benzoyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose is unique due to the presence of both cinnamoyl and benzoyl groups along with the glycosylation at the 2-O position
属性
分子式 |
C34H42O18 |
|---|---|
分子量 |
738.7 g/mol |
IUPAC 名称 |
[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C34H42O18/c35-13-19-23(39)26(42)28(44)32(47-19)49-29-27(43)24(40)20(14-36)48-33(29)52-34(16-46-22(38)12-11-17-7-3-1-4-8-17)30(25(41)21(15-37)51-34)50-31(45)18-9-5-2-6-10-18/h1-12,19-21,23-30,32-33,35-37,39-44H,13-16H2/b12-11- |
InChI 键 |
DROBWYUEFJGJMJ-QXMHVHEDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)
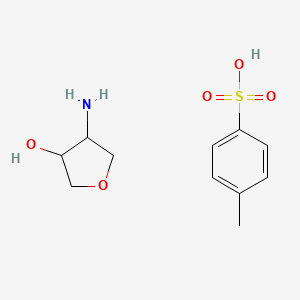
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
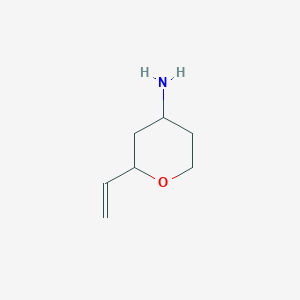
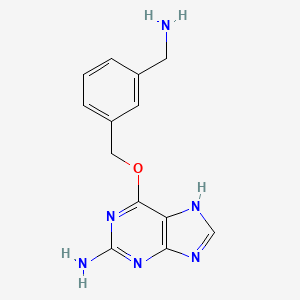
![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
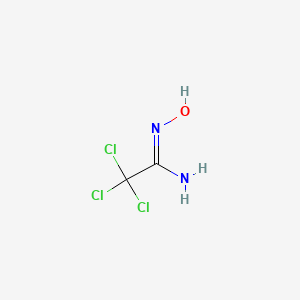
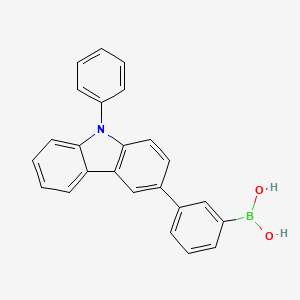
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)

